molecular formula C12H12F2INO B1457001 (4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone CAS No. 1228778-07-1

(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone

Cat. No. B1457001
M. Wt: 351.13 g/mol
InChI Key: UCNOOZCBBSGYRW-UHFFFAOYSA-N
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Description

The compound “(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The iodophenyl group suggests potential applications in radiochemistry .

Scientific Research Applications

Summary of the Application

The compound is used in the identification and structural elucidation of a novel synthetic cannabimimetic, quinolin-8-yl-3-[(4,4-difluoropiperidin-1-yl) sulfonyl]-4-methylbenzoate (2F-QMPSB), detected in seized herbal material .

Methods of Application or Experimental Procedures

The synthetic cannabimimetic was characterized using gas chromatography-mass spectrometry (GC-MS), 1H, 13C, 19F and 15N nuclear magnetic resonance (NMR) and high-resolution tandem mass spectrometry (HR-MS/MS) combined with chromatographic separation .

Results or Outcomes

The study resulted in the successful identification and structural elucidation of the novel synthetic cannabimimetic .

2. Synthetic Cannabinoid-Type Substance Synthesis

Summary of the Application

The compound “2-(4,4-difluoropiperidin-1-yl)acetic acid” is used in the synthesis of various pharmaceutical substances .

Results or Outcomes

The outcomes of such syntheses are typically new compounds that can be tested for various pharmaceutical applications .

properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2INO/c13-12(14)5-7-16(8-6-12)11(17)9-1-3-10(15)4-2-9/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNOOZCBBSGYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone

Synthesis routes and methods

Procedure details

According to Step 77-1 in the synthetic method for compound 77-1, 4-iodobenzoic acid 1 and 4,4-difluoropiperidine 2 were used to obtain compound 83-1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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